molecular formula C13H16N4O2 B2718965 ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 148191-33-7

ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2718965
M. Wt: 260.297
InChI Key: YNSCSRJISOVTFF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate, also known as DMAPV, is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a pyrazole ring and a pyrimidine ring, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. DMAPV is a highly versatile compound that is used in a wide range of scientific research applications, including organic synthesis, drug synthesis, and biochemistry.

Scientific Research Applications

Regioselective and Regiospecific Reactions

  • A study by Didenko et al. (2010) delved into the selectivity of reactions involving ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives with hydrazine in different solvents, revealing regiospecific formation of a pyridone cycle and regioselective cyclization to fused 1,2-diazepines under specific conditions Didenko et al., 2010.

Synthesis of Heterocyclic Systems

  • Youssef et al. (2011) described the hydrolysis and subsequent reactions of ethyl 7-amino derivatives to afford compounds with significant biocidal properties against various bacterial and fungal species Youssef et al., 2011.

Potential Benzodiazepine Receptor Ligands

  • The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones by Bruni et al. (1994) via reactions of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates explored their potential as benzodiazepine receptor ligands Bruni et al., 1994.

Anticancer and Anti-inflammatory Agents

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines showing anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these derivatives Rahmouni et al., 2016.

Molecular Structure Analysis

  • A study by Wu et al. (2005) on the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino) derivatives provided insights into their intramolecular and intermolecular hydrogen bonding Wu et al., 2005.

properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)10-9-14-12-5-7-15-17(12)11(10)6-8-16(2)3/h5-9H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSCSRJISOVTFF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

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